2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride

Catalog No.
S2860599
CAS No.
2138171-98-7
M.F
C7H12Cl2N2O2S
M. Wt
259.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxyli...

CAS Number

2138171-98-7

Product Name

2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride

IUPAC Name

2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride

Molecular Formula

C7H12Cl2N2O2S

Molecular Weight

259.15

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11)9-5(12-4)2-3-8;;/h2-3,8H2,1H3,(H,10,11);2*1H

InChI Key

BTGCGFLOWGKWKD-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)CCN)C(=O)O.Cl.Cl

Solubility

not available

Scale Inhibition in Water Treatment

Specific Scientific Field:
Summary of the Application:
Experimental Procedures:
Results and Outcomes:

2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride is a thiazole derivative characterized by its unique heterocyclic structure that incorporates both sulfur and nitrogen atoms. This compound is known for its potential biological activities and serves as a crucial building block in organic synthesis. The molecular formula of this compound is C7H10Cl2N2O2SC_7H_{10}Cl_2N_2O_2S with a molecular weight of 259.15 g/mol. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility and stability in aqueous solutions .

Typical of thiazole derivatives, including:

  • Oxidation: This reaction can yield sulfoxides or sulfones, depending on the oxidizing agents used.
  • Reduction: Reduction can convert the compound into its corresponding amines or alcohols.
  • Substitution: The presence of functional groups allows for substitution reactions where these groups can be replaced by other nucleophiles.

Common reagents for these reactions include hydrogen peroxide or potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions usually involve controlled temperatures and pH levels to achieve the desired products .

Research indicates that 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride exhibits significant biological activities. Notably, it has been studied for:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Antifungal Activity: Demonstrated potential in inhibiting fungal growth.
  • Anticancer Effects: Preliminary studies suggest it may induce apoptosis in cancer cells by modulating specific signaling pathways.

These properties make it a candidate for further investigation in drug discovery and development .

The synthesis of 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-aminothiazole and an appropriate carboxylic acid derivative.
  • Reaction Conditions: The reaction usually occurs in solvents like ethanol or methanol under controlled temperatures, often requiring a catalyst to enhance yield.
  • Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity.

In industrial settings, optimized conditions are crucial to ensure high yield and purity during large-scale production .

The compound finds applications across various fields:

  • Pharmaceuticals: Utilized as a lead compound in drug development due to its biological activities.
  • Organic Chemistry: Acts as an essential building block for synthesizing more complex molecules.
  • Research: Investigated for its potential therapeutic applications in treating infections and cancer.

Its versatility makes it valuable in both academic research and industrial applications .

Interaction studies have shown that 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride can bind to specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor functions, leading to various pharmacological effects. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Aminothiazole70-13-10.93
4-Methylthiazole96-06-00.79
Thiazole-5-carboxylic acid1000-00-00.82
Ethyl 5-amino-2-methylthiazole-4-carboxylate31785-05-40.93
Methyl 2-aminothiazole-4-carboxylate118452-04-30.64

Uniqueness

What distinguishes 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride from these similar compounds is its specific substitution pattern and the presence of two hydrochloride ions, which may enhance its solubility and reactivity compared to others. This unique profile contributes to its distinctive biological activities and makes it an important subject of study in medicinal chemistry .

Dates

Modify: 2024-04-14

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